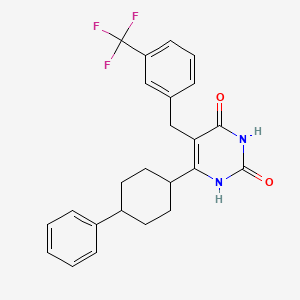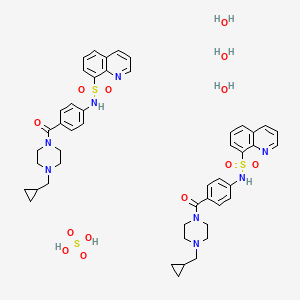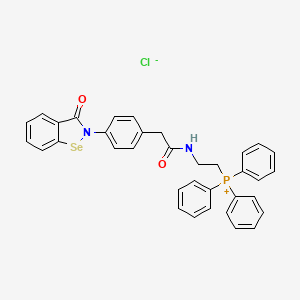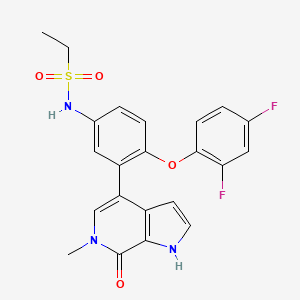
ML264
Übersicht
Beschreibung
ML264 ist eine neuartige niedermolekulare Verbindung, die ein erhebliches Potenzial zur Hemmung des Wachstums von Dickdarmkrebszellen gezeigt hat. Sie wurde durch einen Ultra-Hochdurchsatz-Screening-Ansatz identifiziert und es wurde festgestellt, dass sie die Expression des Krüppel-ähnlichen Faktors 5 (KLF5) wirksam hemmt, einem Transkriptionsfaktor, der an der Proliferation von Darmbrüchenschleimhautepithelzellen beteiligt ist .
Wissenschaftliche Forschungsanwendungen
ML264 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of KLF5 and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of KLF5 in cell proliferation, differentiation, and apoptosis.
Medicine: this compound has shown promise as a potential therapeutic agent for colorectal cancer.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs.
Wirkmechanismus
ML264, also known as (E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide or ML-264, is a novel small-molecule compound with significant potential in the field of cancer therapeutics . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound primarily targets Krüppel-like factor 5 (KLF5) , a transcription factor that is highly expressed in proliferating intestinal crypt epithelial cells . KLF5 is a mediator of RAS/MAPK and WNT signaling pathways under homeostatic conditions and promotes their tumorigenic functions during the development and progression of intestinal adenomas .
Mode of Action
This compound interacts with its target, KLF5, by inhibiting its expression . This inhibition leads to modifications in the cell-cycle profile, resulting in a potent inhibition of proliferation of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is a mediator of the RAS/MAPK and WNT signaling pathways, which are crucial for the early stages of cancer development and progression . Inhibition of KLF5 by this compound leads to a disruption in these pathways, thereby inhibiting the tumorigenic functions of KLF5 .
Pharmacokinetics
In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies suggest that this compound would have high stability to first-pass metabolism due to its high stability upon exposure to hepatic microsomes . This indicates a potential for good bioavailability.
Result of Action
The inhibition of KLF5 expression by this compound leads to a significant reduction in proliferation of cancer cells . In an established xenograft mouse model of colon cancer, this compound efficiently inhibits tumor growth within 5 days of treatment . This effect is caused by a significant reduction in proliferation and the potent inhibition of the expression of KLF5 and EGR1, a transcriptional activator of KLF5 .
Action Environment
The action of this compound can be influenced by the environment in which it is usedThe demonstrated efficacy of this compound in a xenograft mouse model of colon cancer suggests that it performs well in a living organism .
Biochemische Analyse
Biochemical Properties
ML264 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the transcription factor Krüppel-like factor 5 (KLF5), which is highly expressed in proliferating intestinal crypt epithelial cells . This compound inhibits the expression of KLF5 and EGR1, a transcriptional activator of KLF5, thereby reducing the proliferation of colorectal cancer cells . Additionally, this compound has been shown to suppress NF-κB activity and NLRP3-mediated caspase-1 activation, protecting cells from pyroptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound inhibits cell proliferation by modifying the cell-cycle profile and inducing cell-cycle arrest . This compound also influences cell signaling pathways, such as the WNT and RAS/MAPK/PI3K pathways, which are crucial for cancer development and progression . Furthermore, this compound has been shown to protect renal tubular epithelial cells from LPS-induced pyroptosis by inhibiting the KLF5/NF-κB pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and its ability to inhibit or activate enzymes. This compound binds to KLF5 and EGR1, leading to a reduction in their expression and subsequent inhibition of cell proliferation . Additionally, this compound suppresses NF-κB activity and NLRP3-mediated caspase-1 activation, thereby protecting cells from pyroptosis . These interactions highlight the compound’s potential as a therapeutic agent for colorectal cancer and other diseases involving dysregulated cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound efficiently inhibits tumor growth within five days of treatment in a xenograft mouse model of colon cancer . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in inhibiting cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a xenograft mouse model of colon cancer, this compound demonstrated significant tumor growth inhibition at specific dosages The threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of KLF5 and EGR1 expression affects metabolic flux and metabolite levels, contributing to its anti-cancer effects . Additionally, this compound’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation influences metabolic pathways related to inflammation and cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation in target tissues, such as colorectal cancer cells, are crucial for its therapeutic efficacy
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This compound’s inhibition of KLF5 and EGR1 expression occurs within the nucleus, where these transcription factors are active . Additionally, this compound’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation involves interactions within the cytoplasm .
Vorbereitungsmethoden
Die Synthese von ML264 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg umfasst typischerweise die Bildung wichtiger Zwischenprodukte durch eine Reihe chemischer Reaktionen wie Kondensation, Cyclisierung und funktionelle Gruppenmodifikationen. Die Reaktionsbedingungen beinhalten häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung, um das gewünschte Produkt mit hoher Ausbeute und Reinheit zu erhalten .
Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Skalierung des Labor-Syntheseverfahrens, die Optimierung der Reaktionsbedingungen für größere Chargen und die Sicherstellung der Einhaltung der behördlichen Standards für die pharmazeutische Herstellung umfassen. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Reagenzien für die Oxidation umfassen Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten. Typische Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Dies kann mit Reagenzien wie Halogenen, Säuren und Basen erreicht werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung von KLF5 und seine Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von KLF5 bei der Zellproliferation, -differenzierung und -apoptose zu untersuchen.
Medizin: this compound hat sich als potenzielles Therapeutikum für Dickdarmkrebs gezeigt.
Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Krebsmedikamente eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Expression des Krüppel-ähnlichen Faktors 5 (KLF5) und des frühen Wachstumsreaktionsprodukts 1 (EGR1) hemmt, einem Transkriptionsaktivator von KLF5. Durch die Reduzierung des Spiegels dieser Transkriptionsfaktoren stört this compound die Signalwege, die die Zellproliferation und das Tumorwachstum fördern. Insbesondere beeinflusst this compound die RAS/MAPK- und WNT-Signalwege, die für die Entwicklung und das Fortschreiten von Dickdarmkrebs entscheidend sind .
Analyse Chemischer Reaktionen
ML264 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents such as halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
ML264 ist einzigartig in seiner Fähigkeit, die KLF5-Expression wirksam zu hemmen und die Proliferation von Krebszellen zu reduzieren. Ähnliche Verbindungen umfassen:
SR18662: Ein optimiertes Analogon von this compound, das eine verbesserte Wirksamkeit bei der Reduzierung der Lebensfähigkeit von Dickdarmkrebszellen gezeigt hat.
SR15006: Ein weiteres Analogon von this compound, das auf seine Antikrebsaktivitäten untersucht wurde.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Zielsetzung von KLF5 und seinen starken inhibitorischen Wirkungen auf die Proliferation von Krebszellen, was es zu einer wertvollen Verbindung für die Krebsforschung und die Medikamentenentwicklung macht .
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDZIDKYKCOMZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)









